2-Amino-4-benzamidobenzenesulphonic acid
Description
Properties
CAS No. |
29452-72-0 |
|---|---|
Molecular Formula |
C13H12N2O4S |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
2-amino-4-benzamidobenzenesulfonic acid |
InChI |
InChI=1S/C13H12N2O4S/c14-11-8-10(6-7-12(11)20(17,18)19)15-13(16)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)(H,17,18,19) |
InChI Key |
DUOCAITVQWIVJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)S(=O)(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Pathway Optimization
Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available precursors. For 2-Amino-4-benzamidobenzenesulphonic acid, two primary strategic disconnections are considered the most viable.
C-N Amide Bond Disconnection: The most intuitive disconnection is that of the amide bond in the benzamido group. This leads to two precursor molecules: 2,4-diaminobenzenesulphonic acid and a benzoylating agent like benzoic acid or benzoyl chloride. This strategy hinges on the ability to perform a regioselective benzoylation on the diamine precursor.
C-N Amino Group Disconnection: An alternative disconnection involves transforming the 2-amino group back into a nitro group via functional group interconversion (FGI). This suggests a precursor such as 4-benzamido-2-nitrobenzenesulphonic acid. The synthesis would then conclude with the reduction of this nitro group. This pathway requires careful orchestration of sulfonation, amidation, and nitration steps to achieve the correct isomer.
Between these strategies, the route commencing with the diamine precursor is often more direct, provided the challenge of regioselectivity can be effectively managed.
Novel Synthetic Routes and Reaction Development
Building upon the retrosynthetic blueprint, specific multi-step pathways can be designed, incorporating modern principles of green chemistry and catalysis.
Two plausible synthetic pathways emerge from the retrosynthetic analysis:
Pathway A: Via Diamine Intermediate This is arguably the more convergent and efficient route.
Hydrogenation: The synthesis begins with 2,4-dinitrobenzenesulfonic acid sodium salt. This precursor undergoes catalytic hydrogenation to reduce both nitro groups simultaneously, yielding 2,4-diaminobenzenesulphonic acid. google.com This reduction is typically performed using catalysts like palladium on carbon (Pd/C) or a nickel-aluminum alloy in a solvent such as water or a lower alcohol. google.com
Regioselective Benzoylation: The resulting 2,4-diaminobenzenesulphonic acid is then subjected to selective benzoylation. The reaction is carried out using benzoyl chloride, often under Schotten-Baumann conditions (in the presence of an aqueous base like sodium hydroxide). unacademy.com Regiocontrol is critical in this step, with the benzoyl group preferentially acylating the 4-amino group (see Section 2.4 for details).
Pathway B: Via Nitration and Reduction This route involves building the molecule through a sequence of electrophilic aromatic substitutions.
Acylation: The synthesis could start from 4-nitroaniline. The amino group is first acylated with benzoyl chloride to form N-(4-nitrophenyl)benzamide. This step protects the amino group and directs subsequent substitutions.
Sulfonation: The N-(4-nitrophenyl)benzamide is then sulfonated. The benzamido group is an ortho-, para-director. Since the para position is blocked by the nitro group, sulfonation is directed to the ortho position (C2), yielding 4-benzamido-2-nitrobenzenesulphonic acid.
Reduction: The final step is the reduction of the nitro group to an amino group. This can be achieved using various methods, including catalytic hydrogenation (e.g., H₂/Pd/C) or metal-acid systems (e.g., Fe/HCl), to yield the final product. commonorganicchemistry.comwikipedia.org
Modern synthetic chemistry emphasizes sustainability, aiming to reduce waste, energy consumption, and the use of hazardous materials.
Sustainable Solvents: Traditional amide synthesis often uses non-polar aromatic solvents. Recent protocols have demonstrated the efficacy of greener solvents. For instance, cyclopentyl methyl ether (CPME) has been used as a safe and sustainable solvent for enzymatic amidation. nih.gov
Catalytic Direct Amidation: A key principle of green chemistry is the avoidance of stoichiometric reagents that generate significant waste. Catalytic methods for direct amide bond formation from carboxylic acids and amines are highly desirable. researchgate.net These methods eliminate the need for activating agents like carbodiimides or acid chlorides, which have poor atom economy. ucl.ac.uk
Enzymatic Synthesis: Biocatalysis offers a mild and highly selective alternative for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed to catalyze the direct amidation of carboxylic acids and amines in anhydrous organic media, often with excellent yields and without extensive purification. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation as an alternative energy source can dramatically reduce reaction times and improve yields compared to conventional heating, contributing to a more energy-efficient process. researchgate.net
| Green Approach | Description | Application in Synthesis | Reference |
|---|---|---|---|
| Catalytic Amidation | Direct condensation of carboxylic acids and amines using a catalyst, avoiding stoichiometric activators and waste. | Benzoylation of 2,4-diaminobenzenesulphonic acid using benzoic acid and a catalyst. | researchgate.netucl.ac.uk |
| Enzymatic Synthesis | Use of enzymes (e.g., CALB) as biocatalysts for mild and selective amide bond formation. | Final benzoylation step. | nih.gov |
| Alternative Solvents | Replacement of hazardous organic solvents with greener alternatives like CPME or water. | Applicable to all solution-phase reaction steps. | nih.gov |
| Catalytic Hydrogenation | Use of H₂ gas with a heterogeneous catalyst (e.g., Pd/C) for the reduction of nitro groups, producing only water as a byproduct. | Reduction of dinitro or mono-nitro precursors. | google.comcommonorganicchemistry.com |
Catalysis is central to the efficient synthesis of this compound, playing a crucial role in both the reduction and amidation steps.
Catalytic Reduction of Nitro Groups: The conversion of dinitro or mono-nitro precursors to the corresponding amines is efficiently achieved by catalytic hydrogenation. rsc.org
Catalysts: Heterogeneous catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide are commonly used. commonorganicchemistry.comwikipedia.org The reaction involves the adsorption of the nitro compound and molecular hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group.
Mechanism: The process facilitates the transfer of hydrogen atoms from the catalyst surface to the nitrogen and oxygen atoms of the nitro group, with water as the only stoichiometric byproduct, making it an environmentally benign method.
Catalyst-Assisted Amide Bond Formation: While the classic Schotten-Baumann reaction is effective, it is not catalytic. Modern methods employ catalysts to directly couple carboxylic acids and amines.
Catalysts: A variety of catalysts have been developed, with organoboron compounds, particularly boronic acids, being prominent. rsc.orgsigmaaldrich.com Other effective catalysts include those based on zirconium (e.g., ZrCl₄) and titanium. researchgate.netcore.ac.uk
Mechanistic Insights (Boronic Acid Catalysis): The mechanism is believed to involve the formation of an equilibrium between the boronic acid catalyst, the carboxylic acid, and the amine. The boronic acid acts as a Lewis acid and a water scavenger. It reacts with the carboxylic acid to form an (acyloxy)boronic acid intermediate. This activated intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond and regenerating the catalyst. rsc.org The removal of water, often by azeotropic distillation or molecular sieves, is crucial to drive the reaction to completion.
Optimization of Reaction Conditions and Process Intensification Studies
To transition a synthetic route from the laboratory to industrial production, optimization of reaction conditions and process intensification are paramount.
Optimization of Reaction Conditions: Key parameters for each synthetic step must be systematically optimized to maximize yield and purity while minimizing costs and environmental impact. For the sulfonation step in Pathway B, factors such as the concentration of the sulfonating agent (e.g., sulfur trioxide), reaction temperature, and time must be carefully controlled to prevent side reactions and ensure high conversion. acs.org In the final benzoylation step, the choice of solvent, base, temperature, and the stoichiometry of the reagents can significantly impact the reaction's efficiency and regioselectivity. researchgate.net
| Reaction Step | Parameter to Optimize | Typical Range/Condition | Impact on Process |
|---|---|---|---|
| Sulfonation | Temperature | 0-100 °C | Controls rate and side-product formation (e.g., sulfones). |
| Sulfonation | SO₃/Substrate Ratio | 1.1:1 to 2:1 | Affects conversion and potential for disubstitution. |
| Nitro Reduction | H₂ Pressure | 1-50 bar | Influences reaction rate. |
| Nitro Reduction | Catalyst Loading | 1-10 mol% | Balances reaction time with cost. |
| Benzoylation | Solvent | Aqueous/Biphasic vs. Organic | Impacts solubility, reaction rate, and workup procedure. |
| Benzoylation | Temperature | 0-25 °C | Controls reaction rate and selectivity. |
Process Intensification (PI): PI aims to develop smaller, cleaner, safer, and more energy-efficient chemical processes. aiche.orgresearchgate.net
Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems, such as microreactors, offers superior heat and mass transfer, precise control over reaction conditions, and enhanced safety, especially for highly exothermic reactions like nitration or sulfonation. vapourtec.comaltlaboratories.com
Advanced Reactor Design: For industrial-scale sulfonation, falling film reactors (FFRs) are the standard. asiachmical.com They provide a high surface-area-to-volume ratio, allowing for efficient removal of the significant heat of reaction and enabling short residence times, which improves product quality and safety. acs.orgasiachmical.com
Alternative Energy Sources: As mentioned, microwave heating can accelerate reactions. researchgate.net This is a key PI strategy that can drastically reduce the required reactor volume and processing time. aiche.org
Control of Regioselectivity and Isomeric Purity in Synthesis
Achieving the correct 1,2,4-substitution pattern is the most significant challenge in the synthesis of this compound. The control of regioselectivity is dictated by the directing effects of the substituents and the order in which they are introduced.
Regioselectivity in Pathway A: The critical step is the selective benzoylation of 2,4-diaminobenzenesulphonic acid. The outcome is governed by the electronic and steric environment of the two amino groups.
Electronic Effects: The sulphonic acid group (-SO₃H) is a powerful electron-withdrawing and deactivating group. Its deactivating inductive effect is felt more strongly at the ortho position (C2) than at the meta position (C4). Consequently, the 2-amino group is less basic and less nucleophilic than the 4-amino group.
Steric Effects: The 2-amino group is positioned ortho to the bulky -SO₃H group, making it more sterically hindered than the 4-amino group.
Outcome: Both electronic and steric factors favor the nucleophilic attack of the 4-amino group on the benzoylating agent. This results in the desired regioselective formation of the 4-benzamido isomer with high purity.
Regioselectivity in Pathway B: In this route, the directing effects of the benzamido and nitro groups are key. The N-(4-nitrophenyl)benzamide intermediate has a deactivating nitro group and a deactivating (but ortho-, para-directing) benzamido group. The powerful directing effect of the benzamido group, combined with the deactivation of the ring by the nitro group, facilitates sulfonation at the position ortho to the amide (C2).
Isomeric Purity: Regardless of the pathway, the formation of minor isomeric impurities is possible. Achieving high isomeric purity requires careful control of reaction conditions and effective purification of intermediates and the final product. Techniques such as fractional crystallization are often employed, leveraging differences in the solubility of the desired isomer and its impurities.
Chemical Reactivity, Transformation, and Mechanistic Elucidation
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity (the position of substitution) of these reactions on 2-Amino-4-benzamidobenzenesulphonic acid are determined by the cumulative electronic effects of its substituents. wikipedia.orgvanderbilt.edu
The three functional groups exert powerful and conflicting influences:
Amino (-NH₂) Group: This is a strongly activating group due to the ability of the nitrogen's lone pair to donate electron density into the ring via resonance. It strongly directs incoming electrophiles to the ortho and para positions. wikipedia.orgbyjus.com
Benzamido (-NHCOC₆H₅) Group: This group is considered moderately activating. While the nitrogen lone pair can donate electron density to the ring by resonance, this effect is somewhat diminished by delocalization into the adjacent carbonyl group. It also directs incoming electrophiles to the ortho and para positions. youtube.com
Sulphonic Acid (-SO₃H) Group: This is a strongly deactivating group due to its powerful electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position. youtube.com
C2: ortho to -SO₃H, meta to -NHCOPh, para to -NH₂
C3: meta to -SO₃H, ortho to -NHCOPh, meta to -NH₂
C5: meta to -SO₃H, meta to -NHCOPh, ortho to -NH₂
C6: ortho to -SO₃H, para to -NHCOPh, meta to -NH₂
The powerful ortho-, para- directing influence of the amino group is the dominant factor. Therefore, electrophilic substitution is most likely to occur at the positions activated by the amino group, which are C5 (ortho) and, to a lesser extent due to steric hindrance, C3 (ortho to the benzamido group). The position para to the amino group (C2) is already occupied by the sulphonic acid group. Substitution at C6 is sterically hindered and electronically disfavored by the adjacent deactivating sulphonic acid group.
| Substituent Group | Position | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -SO₃H | C1 | Strongly Deactivating | Meta (to C3, C5) |
| -NH₂ | C2 | Strongly Activating | Ortho, Para (to C3, C5) |
| -NHCOC₆H₅ | C4 | Moderately Activating | Ortho, Para (to C3, C5) |
Common EAS reactions include halogenation (with Cl₂ or Br₂) and nitration (with HNO₃/H₂SO₄). However, the free amino group is highly susceptible to oxidation under nitrating conditions, and in strongly acidic media, it becomes protonated to form an ammonium (B1175870) ion (-NH₃⁺), which is a strongly deactivating, meta-directing group. byjus.comyoutube.com This would fundamentally alter the reactivity, directing substitution to C5 and C6.
Nucleophilic Substitution Reactions Involving Amine and Sulfonic Acid Moieties
The functional groups of this compound can also participate in nucleophilic reactions.
Amine Group as a Nucleophile: The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. chemguide.co.uk It can readily react with electrophiles such as alkyl halides (alkylation) and acyl chlorides (acylation) to form secondary amines and amides, respectively. chemguide.co.uklibretexts.org However, polyalkylation is a common side reaction when reacting with alkyl halides. chemguide.co.uk
Sulphonic Acid Group Substitution: The sulphonic acid group is generally a poor leaving group in nucleophilic aromatic substitution (SNAr). However, under specific conditions, it can be displaced. One such reaction is an ipso-substitution, where the incoming nucleophile attacks the carbon atom to which the sulphonic acid group is attached. This reaction is typically feasible only if the aromatic ring is highly activated by strong electron-withdrawing groups ortho and para to the leaving group. sci-hub.se For instance, o-nitrobenzenesulfonic acids have been shown to undergo ipso-substitution by amines at room temperature. sci-hub.se In the case of this compound, the ring is activated by electron-donating groups, making SNAr displacement of the -SO₃H group unlikely under standard conditions.
Amide Bond Transformations and Hydrolysis Studies
The benzamido group contains an amide linkage that is susceptible to hydrolysis under both acidic and basic conditions, cleaving the bond between the carbonyl carbon and the nitrogen atom. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and heat, the amide undergoes hydrolysis. The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.com Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release a carboxylic acid (benzoic acid) and an amine. Under acidic conditions, the amine product (2,4-diaminobenzenesulphonic acid) will be protonated to form an ammonium salt. libretexts.orgyoutube.com This final protonation step makes the reaction essentially irreversible. youtube.com
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH) and heat, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the amide anion, which is a poor leaving group but is immediately protonated by the newly formed carboxylic acid (or water) to yield the amine. The final products are the salt of the carboxylic acid (sodium benzoate) and the free amine (2,4-diaminobenzenesulphonic acid). libretexts.org
Sulfonylation and Sulfonic Acid Group Transformations
The sulphonic acid group can undergo several characteristic transformations.
Desulfonation: The sulfonation of aromatic rings is a reversible process. chemistrysteps.comglasp.co The sulphonic acid group can be removed by heating the compound in dilute aqueous acid (protodesulfonation). youtube.comyoutube.com The mechanism is the microscopic reverse of sulfonation, involving the protonation of the ring to form a sigma complex, followed by the loss of SO₃. chemistrysteps.comyoutube.com This reversibility allows the -SO₃H group to be used as a temporary blocking group in multi-step syntheses.
Conversion to Sulphonyl Chlorides: Aryl sulphonic acids can be converted into the more reactive sulphonyl chlorides by treatment with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This transforms the hydroxyl group of the sulphonic acid into a good leaving group, facilitating the formation of 2-amino-4-benzamidobenzenesulphonyl chloride.
Conversion to Sulphonamides and Sulphonate Esters: The resulting sulphonyl chloride is a versatile intermediate. It can react with ammonia (B1221849) or primary/secondary amines to form the corresponding sulphonamides. acs.org Reaction with alcohols yields sulphonate esters. Modern electrochemical methods also allow for the direct conversion of sulphonic acids to anhydrides, which can then be treated in a one-pot procedure with amines or alcohols to form these derivatives. acs.org
Redox Chemistry and Electrochemical Behavior
The redox chemistry of this compound is primarily centered on the aromatic amine functionality. Aromatic amines can be oxidized both chemically and electrochemically. researchgate.net
The electrochemical oxidation of aromatic amines typically proceeds via a one-electron transfer to form a radical cation. rsc.org This highly reactive intermediate can then undergo further reactions, such as dimerization or polymerization, often leading to the formation of colored products and passivation of the electrode surface. researchgate.netacs.org The unpaired electron in the radical cation of aniline (B41778) derivatives is primarily located at the nitrogen atom and the para-carbon position. rsc.org The stability of this radical cation is influenced by the solvent and the acidity of the medium. acs.org Electron-donating groups on the aromatic ring tend to lower the oxidation potential, making the amine easier to oxidize. researchgate.net Therefore, the presence of the activating -NH₂ and -NHCOPh groups would be expected to make the molecule susceptible to oxidation.
| Reaction Type | Key Intermediate | Common Subsequent Reactions | Influencing Factors |
|---|---|---|---|
| Chemical Oxidation | Radical Cation | Coupling (e.g., to form azo compounds), Polymerization | Oxidizing agent, solvent, pH |
| Electrochemical Oxidation | Radical Cation | Dimerization, Polymerization, Electrode Passivation | Electrode potential, solvent, pH |
Reaction Kinetics and Thermodynamic Analyses of Key Transformations
Amide Hydrolysis: The hydrolysis of amides is generally a slow process requiring energy input (heat). The reaction is thermodynamically favorable, particularly the acid-catalyzed variant, due to the formation of a stable ammonium ion, which prevents the reverse reaction. youtube.com Kinetic studies on benzamide (B126) hydrolysis have shown complex dependencies on acid concentration, with reaction rates often passing through a maximum as acidity increases. researchgate.netcdnsciencepub.com
Desulfonation: The kinetics of desulfonation for benzenesulfonic acids have been found to be first-order with respect to the sulfonic acid. researchgate.net The reaction rate increases with both temperature and acid concentration. researchgate.net The reaction is driven thermodynamically by the formation of gaseous SO₃ (which can be removed) and the stable aromatic ring.
Mechanistic Investigations using Isotopic Labeling and Computational Methods
Modern analytical and theoretical methods can provide deep insights into the reaction mechanisms of complex molecules like this compound.
Isotopic Labeling: This experimental technique is invaluable for tracing the pathways of atoms during a reaction. For instance, in studying the amide hydrolysis, conducting the reaction in isotopically labeled water (H₂¹⁸O) can determine the origin of the oxygen atom in the resulting carboxylic acid product. nih.govpearson.com Such experiments have been crucial in confirming that the nucleophilic attack occurs at the carbonyl carbon. nih.gov Kinetic Isotope Effects (KIEs), where the reaction rate is measured with different isotopes (e.g., ¹⁴N vs. ¹⁵N), can help elucidate the rate-determining step and the structure of the transition state. nih.govresearchgate.net
Computational Methods: Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. These methods can be used to model the structures of reactants, intermediates, and transition states. acs.org By calculating the energies of these species, activation energy barriers can be determined, allowing for the prediction of reaction rates and regioselectivity. acs.org For EAS reactions, computational models like RegioSQM predict the most likely site of substitution by calculating the proton affinity of each aromatic carbon atom, as this correlates well with the site of electrophilic attack. nih.govnih.gov Such methods could precisely predict the most favorable position for halogenation or nitration on the this compound ring by evaluating the stability of all possible sigma complex intermediates. acs.org
Derivatization and Structural Modification for Enhanced Functionality
Synthesis of Substituted 2-Amino-4-benzamidobenzenesulphonic Acid Analogues
The primary amino group on the benzene (B151609) ring is the most versatile site for the synthesis of analogues. The most prominent and industrially significant method for its derivatization is through diazotization, followed by an azo coupling reaction. unb.canih.gov This two-step process allows for the creation of a vast library of azo compounds, which are structurally distinct analogues of the parent molecule.
The synthesis begins with the diazotization of this compound. In this step, the primary aromatic amine reacts with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. nih.gov This intermediate is generally unstable and is used immediately in the subsequent step. nih.gov
The second step is the azo coupling, where the electrophilic diazonium salt reacts with an electron-rich aromatic compound, known as the coupling component. nih.gov The choice of coupling component is crucial as it determines the final structure and, most importantly, the color of the resulting azo dye. unb.ca Common coupling partners include phenols, naphthols, anilines, and pyrazolones. nih.gov The sulphonic acid group is retained in the final structure, imparting water solubility to the resulting dye analogue. wikipedia.org
The general reaction scheme is as follows:
Diazotization: this compound + NaNO₂ + 2HCl (aq, 0-5°C) → Diazonium salt intermediate
Azo Coupling: Diazonium salt + Coupling Component → Azo Dye Analogue
This methodology enables the synthesis of a wide array of analogues with varied colors and properties.
| Coupling Component Class | Example Coupling Component | Resulting Analogue Structural Feature | General Color Range |
|---|---|---|---|
| Phenols | Phenol, Resorcinol | Hydroxy-substituted azobenzene (B91143) | Yellow, Orange |
| Naphthols | 2-Naphthol, H-acid | Naphthylazo-benzene structure | Orange, Red, Blue, Black |
| Aromatic Amines | N,N-dimethylaniline | Amino-substituted azobenzene | Yellow, Orange |
| Pyrazolones | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Pyrazolonylazo-benzene structure | Yellow, Red |
Formation of Polymeric Structures and Macromolecular Derivatives
The incorporation of this compound into polymeric structures can yield functional materials with unique properties. While specific literature detailing the homopolymerization of this exact monomer is limited, the functional groups present suggest several potential pathways for creating macromolecular derivatives.
One potential route is through oxidative polymerization of the aniline (B41778) moiety, a common method for synthesizing polyaniline and its derivatives. researchgate.net Using chemical or electrochemical oxidation, the amino groups could couple to form a conductive polymer backbone. The presence of the bulky benzamido and ionic sulphonic acid groups would significantly influence the resulting polymer's solubility, processability, and electronic properties.
Alternatively, this compound could be used as a co-monomer in copolymerization reactions. For instance, copolymers have been synthesized from related monomers like m-aminobenzenesulfonic acid. researchgate.netresearchgate.net By reacting the amino group with di-acid chlorides or di-isocyanates, this compound could be incorporated into polyamides or polyureas, respectively. These polymers would feature pendant sulphonic acid and benzamido groups, which could be exploited for applications in ion-exchange membranes or specialty plastics. Furthermore, polymers containing azo groups, known as azo polymers, are a well-established class of photoresponsive materials. mdpi.com Derivatives of the title compound could serve as monomers for such polymers, where the azo linkage is part of the main chain or a side chain.
Conjugation with Other Organic Scaffolds
Conjugation of this compound with other organic scaffolds is a key strategy to create molecules with combined or enhanced functionalities. The most direct application of this principle is the synthesis of azo dyes, as detailed in section 4.1, which represents the conjugation of the diazotized scaffold with various aromatic nucleophiles. nih.gov
Beyond azo coupling, the functional groups of the molecule allow for conjugation with other important chemical and biological scaffolds. A relevant synthetic strategy involves the formation of sulfonamide derivatives. For example, new sulfonamides have been synthesized by reacting 4-acetamidobenzenesulfonyl chloride with various amino acids, such as valine, alanine, and tryptophan. cihanuniversity.edu.iq This reaction proceeds via a nucleophilic attack of the amino group of the amino acid on the sulfonyl chloride, forming a stable sulfonamide bond. cihanuniversity.edu.iq Applying this principle, the core structure of a benzamido-benzenesulphonic acid could be conjugated to amino acids or peptides, potentially creating hybrid molecules.
This approach merges the structural features of the synthetic dye precursor with the biocompatible and functional nature of amino acids, opening avenues for the development of novel materials.
Heterocyclic Ring Formation from this compound Precursors
The synthesis of heterocyclic compounds from amino acid precursors is a common strategy in medicinal and materials chemistry. rdd.edu.iqnih.gov While this compound is not a traditional amino acid, its ortho-amino arrangement relative to the bulky benzamido-benzenesulphonic backbone makes it a potential precursor for forming fused heterocyclic systems. The reactivity of ortho-substituted anilines is well-documented in annulation reactions to form heterocycles.
For instance, 2-aminoaryl ketones are key precursors in the acid-mediated synthesis of 2-aminoquinazoline (B112073) derivatives. mdpi.com Similarly, 2-aminobenzophenones are widely used in the preparation of 1,4-benzodiazepines. researchgate.net Another important class of heterocycles, benzothiazoles, can be synthesized from 2-aminobenzenethiol precursors. nih.gov These reactions typically involve the condensation of the amino group and an adjacent reactive site with a bifunctional reagent to build the new ring.
In the case of this compound, direct cyclization would require modification or participation of the benzamido group. However, it can serve as a foundational scaffold for building more complex molecules that do undergo cyclization. For example, azo dyes derived from 2-amino-6-substituted benzothiazoles are synthesized by first diazotizing the heterocyclic amine and then coupling it to a partner molecule. nih.gov This demonstrates how an amino-bearing heterocyclic precursor is utilized in subsequent reactions, a role that could be played by derivatives of this compound after an initial heterocyclic-forming reaction.
Exploration of Supramolecular Assemblies Involving the Compound
The molecular structure of this compound is rich with functional groups capable of participating in non-covalent interactions, making it a candidate for forming ordered supramolecular assemblies. These interactions include hydrogen bonding, π-π stacking, and ionic interactions.
The key functional groups for hydrogen bonding are:
Sulphonic acid group (-SO₃H): A strong hydrogen bond donor and acceptor.
Amide linkage (-CO-NH-): Contains both a hydrogen bond donor (N-H) and an acceptor (C=O).
Amino group (-NH₂): A hydrogen bond donor.
This combination of multiple hydrogen bond donors and acceptors can facilitate the formation of extensive networks. For example, related azobenzene molecules containing carboxylic acid groups have been shown to self-assemble into well-defined structures like infinite hydrogen-bonded linear tapes or cyclic tetramers. nih.gov The intricate network of hydrogen bonds is a primary driver for this organization.
Furthermore, the molecule contains two phenyl rings, which can interact with each other through π-π stacking. These stacking interactions would work in concert with hydrogen bonding to direct the assembly into higher-order structures, such as columns or sheets. The ionic nature of the sulphonic acid group (as a zwitterion with the amino group) can also lead to strong electrostatic interactions that further stabilize the assembly. wikipedia.org Studies on other azobenzene derivatives have shown that such molecules can form well-ordered, two-dimensional structures on surfaces, governed by a balance of intermolecular forces. mdpi.com
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "2-Amino-4-benzamidobenzenesulphonic acid" in solution. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on its molecular structure.
¹H NMR spectroscopy would provide information on the number and environment of protons. The aromatic protons on the two benzene (B151609) rings would appear in the downfield region (typically 6.5-8.5 ppm). The protons of the amino (-NH₂) and amide (-NH-) groups would exhibit characteristic chemical shifts that can be influenced by the solvent and concentration.
¹³C NMR spectroscopy offers insight into the carbon skeleton of the molecule. The spectrum would display distinct signals for each unique carbon atom, including the carbonyl carbon of the amide group (around 165-175 ppm) and the carbons of the aromatic rings.
Expected ¹H and ¹³C NMR Chemical Shifts
| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 8.5 | 110 - 150 |
| Amine (-NH₂) | 3.0 - 5.0 | N/A |
| Amide (-NH-) | 7.5 - 9.0 | N/A |
| Amide Carbonyl (C=O) | N/A | 165 - 175 |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and pH.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HRMS, LC-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of "this compound," as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) would be utilized to accurately determine the mass of the molecular ion, allowing for the confirmation of the elemental formula (C₁₃H₁₂N₂O₄S). The theoretical exact mass of "this compound" is approximately 292.0545 g/mol .
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of the compound and for studying its fragmentation patterns. In tandem mass spectrometry (MS/MS) experiments, the molecular ion would be isolated and fragmented to produce a characteristic pattern of product ions. The fragmentation would likely occur at the amide bond and could involve the loss of the sulfonic acid group.
Predicted Fragmentation Patterns
| Precursor Ion (m/z) | Predicted Fragment Ions (m/z) | Probable Neutral Loss |
| 293.0623 [M+H]⁺ | 213.0692 | SO₃ |
| 293.0623 [M+H]⁺ | 185.0736 | SO₃ + CO |
| 293.0623 [M+H]⁺ | 120.0447 | C₇H₅NO₂S |
| 293.0623 [M+H]⁺ | 105.0344 | C₇H₇NO₃S |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in "this compound."
FTIR spectroscopy would reveal characteristic absorption bands corresponding to the various functional groups. The spectrum would be expected to show N-H stretching vibrations for the primary amine and the secondary amide, C=O stretching for the amide carbonyl, S=O stretching for the sulfonic acid group, and various C-H and C=C stretching and bending vibrations for the aromatic rings.
Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the vibrations of the aromatic rings and the sulfur-containing group.
Expected Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Amide (-NH-) | N-H Stretch | 3200 - 3400 |
| Amide (C=O) | C=O Stretch | 1630 - 1680 |
| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1340 - 1350 |
| Sulfonic Acid (-SO₃H) | S=O Symmetric Stretch | 1150 - 1165 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Ring | C-H Bending (out-of-plane) | 690 - 900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity Assessment and Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and can be used for purity assessment and to probe the electronic structure of "this compound." The presence of two aromatic rings, one of which is substituted with an amino group and a benzamido group, suggests that the compound will absorb UV radiation.
The UV-Vis spectrum is expected to show absorption maxima corresponding to π → π* transitions within the aromatic systems. The exact position and intensity of these bands can be influenced by the solvent and the pH, as the protonation state of the amino and sulfonic acid groups can affect the electronic structure of the molecule. For a structurally similar compound, 2-amino-4-nitrophenol, absorption maxima are observed at 224 nm, 262 nm, and 308 nm. sielc.com
Expected UV-Vis Absorption Maxima
| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |
| Benzene Ring | π → π | 200 - 280 |
| Benzamido Group | π → π and n → π* | 220 - 300 |
X-ray Diffraction (XRD) for Crystalline Structure Determination and Polymorphism Studies
Furthermore, XRD is crucial for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. The presence of multiple hydrogen bond donors (amino and amide groups) and acceptors (carbonyl, sulfonyl, and amino groups) suggests that "this compound" is likely to form extensive intermolecular hydrogen bonding networks in the solid state, which could lead to the formation of different polymorphic structures.
Chromatographic Separations (e.g., HPLC, UPLC) for Purity and Mixture Analysis, and Method Development
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of "this compound" and for analyzing it within complex mixtures.
A reverse-phase HPLC method has been developed for the analysis of this compound. sielc.com This method allows for the separation of "this compound" from potential impurities. sielc.com UPLC, with its use of smaller particle size columns, can offer faster analysis times and improved resolution. sielc.com The development of such chromatographic methods is crucial for quality control during the synthesis and purification of the compound.
Developed HPLC Method Parameters sielc.com
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |
| Mode | Reverse Phase (RP) |
| Detector | UV-Vis or Mass Spectrometry |
For applications compatible with mass spectrometry, the phosphoric acid in the mobile phase can be replaced with formic acid. sielc.com
Elemental Analysis Methodologies for Composition Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of "this compound." The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₁₃H₁₂N₂O₄S) to verify the compound's elemental composition and purity.
Theoretical Elemental Composition
| Element | Symbol | Atomic Weight | Number of Atoms | Mass Percent (%) |
| Carbon | C | 12.01 | 13 | 53.42 |
| Hydrogen | H | 1.01 | 12 | 4.14 |
| Nitrogen | N | 14.01 | 2 | 9.58 |
| Oxygen | O | 16.00 | 4 | 21.90 |
| Sulfur | S | 32.07 | 1 | 10.97 |
Computational and Theoretical Chemistry Investigations
Structure-Property Relationship (SPR) Modeling and Design Principles (excluding clinical/safety)No Quantitative Structure-Property Relationship (QSPR) models or computational design principles focused on the physicochemical properties of 2-Amino-4-benzamidobenzenesulphonic acid were found in the searched literature.
Due to these constraints, the requested article cannot be generated at this time.
Exploration of Applications in Materials Science and Industrial Chemistry Non Clinical
Utilization as a Chemical Intermediate in Organic Synthesis
The molecular architecture of 2-Amino-4-benzamidobenzenesulphonic acid makes it a significant intermediate in organic synthesis. The presence of the primary aromatic amino group is particularly important, as it can be readily converted into a diazonium salt. This process, known as diazotization, involves treating the amine with a nitrous acid source, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0–5 °C). nih.govnih.govjbiochemtech.com The resulting diazonium salt is a highly reactive intermediate that serves as a precursor for a wide array of subsequent chemical transformations.
This reactivity is fundamental to the synthesis of many other organic compounds, especially in the creation of azo compounds through coupling reactions. nih.gov Furthermore, the benzamido and sulphonic acid groups can influence the reactivity and properties of the final products or be modified in further synthetic steps. The synthesis of complex molecules often relies on such versatile intermediates that provide a scaffold upon which to build molecular complexity. youtube.com
Application in Dye Chemistry and Pigment Development
Historically and currently, the most prominent application of aromatic amino sulphonic acids is in the synthesis of dyes and pigments. nih.gov this compound is an ideal precursor for creating azo dyes, which constitute the largest and most diverse group of synthetic colorants. nih.govjbiochemtech.com
The synthesis of azo dyes from this intermediate follows a well-established two-step process:
Diazotization : The primary amino group of this compound is converted into a diazonium salt. unb.ca
Azo Coupling : The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. nih.govunb.ca
The specific coupling partner chosen determines the final color of the dye, which can range across the entire spectrum, including various shades of yellow, red, orange, and blue. unb.ca The sulphonic acid group (–SO₃H) plays a crucial role by imparting water solubility to the dye molecule, which is essential for its application in dyeing textiles like wool, silk, and nylon from an aqueous bath. orientjchem.org Dyes containing this functional group are often classified as acid dyes.
Beyond traditional dyes, related amino-sulfonic acid derivatives are used as intermediates for high-performance pigments. researchandmarkets.com These pigments are utilized in applications requiring high stability, such as coatings, inks, and plastics. researchandmarkets.com
| Dye Class | Key Functional Group | Typical Application | Color Range |
|---|---|---|---|
| Azo Dyes | -N=N- | Textiles, Leather, Paper | Yellow, Orange, Red, Blue, Brown |
| Acid Dyes | -SO₃H | Wool, Silk, Nylon | Wide Range |
| High-Performance Pigments | Complex Aromatic Structures | Coatings, Inks, Plastics | High-Durability Colors |
Role in Polymer Science and Functional Materials Development
The functional groups on this compound—specifically the amino and sulphonic acid groups—present opportunities for its use as a monomer in polymer science. These groups can participate in polymerization reactions to form various functional polymers. For instance, the amino group can react with carboxylic acids or their derivatives to form polyamides, or with epoxides to form epoxy resins.
Amino acid-derived monomers are known to be used in the synthesis of polymers like poly(ester-imide)s, creating materials with notable thermal stability and solubility in polar aprotic solvents. The presence of multiple reactive sites allows for the creation of cross-linked polymers or the synthesis of linear polymers through controlled polycondensation reactions. Furthermore, polymers incorporating amino acid functionalities are being explored for their unique properties, such as cell adhesion in biomedical applications and specific interactions with biological systems. nih.govnih.gov The self-assembly capabilities of amino acid-based molecules can also be harnessed to create structured functional biomaterials. beilstein-journals.org
| Polymer Type | Reaction Site | Potential Properties |
|---|---|---|
| Polyamides | Amino group | High thermal and chemical resistance |
| Polyimides | Amino group | Excellent thermal stability |
| Functionalized Epoxy Resins | Amino group | Improved adhesion and durability |
| Zwitterionic Polymers | Amino and Sulphonic acid groups | Low-fouling properties, cell specificity nih.gov |
Catalytic Applications and Ligand Design
In the field of coordination chemistry, molecules that can bind to metal ions are known as ligands, and they are fundamental to the design of catalysts. Amino acids and their derivatives are effective ligands because their functional groups (amino, carboxylate, and side chains) can coordinate with transition metals. wikipedia.org
This compound possesses multiple potential coordination sites: the nitrogen atom of the amino group, the oxygen atoms of the sulphonic acid group, and the nitrogen and oxygen atoms of the benzamido group. This allows it to act as a multidentate ligand, forming stable chelate complexes with metal ions. wikipedia.org The stability and structure of these metal complexes are crucial for their catalytic activity. By coordinating with a metal center, the ligand can influence its electronic properties and steric environment, thereby tuning its reactivity and selectivity for a specific chemical transformation. For example, palladium(II) is known to form stable complexes with ligands containing nitrogen donors. nih.gov The design of such ligands is a key strategy in developing novel and efficient catalysts for organic synthesis and industrial processes.
Adsorbent Technologies and Separation Processes
The functional groups on this compound also make it a candidate for use in adsorbent technologies and separation processes. Materials functionalized with amino acids have shown promise as adsorbents for various applications, including the capture of carbon dioxide and the removal of heavy metal ions from wastewater. semanticscholar.orgeeer.org The amino group can act as a binding site for acidic gases like CO₂, while the combination of amino, amide, and sulphonic acid groups can chelate metal ions. semanticscholar.org
The compound could be used in two primary ways:
Direct Use : As a molecule in solution for separation processes like ion-exchange chromatography, where separations are based on differences in the isoelectric points of the target molecules. google.comdiaion.com
Functionalized Solid Support : The molecule can be chemically grafted onto the surface of a solid support material, such as silica, zeolites, or polymer beads. semanticscholar.orggoogle.com This creates a solid adsorbent with tailored surface chemistry for selectively capturing specific compounds from a mixture. The adsorption and desorption can often be controlled by adjusting the pH of the solution, which alters the charge state of the amino and sulphonic acid groups. google.com The selective adsorption of molecules onto surfaces functionalized with peptides and amino acids is an active area of research. nih.gov
Sensing Technologies and Sensor Development
The principles that make this compound a good ligand also allow for its application in the development of chemical sensors. A chemical sensor typically consists of a recognition element that selectively interacts with the target analyte and a transducer that converts this interaction into a measurable signal.
The multiple functional groups of this compound can serve as a recognition element for specific analytes, particularly metal ions. mdpi.com When integrated into an electrochemical sensor, the binding of a metal ion can cause a change in the electrical properties of the electrode, which can be measured voltammetrically or amperometrically. researchgate.netnih.gov For instance, amino acids can be attached to electrode surfaces to create sensors for detecting metal ions. mdpi.com There are five well-known electroactive amino acids, and their unique electrochemical properties have been the focus of extensive research in sensor development. nih.gov
Alternatively, the molecule could be incorporated into a fluorescent sensor. If the molecule is chemically linked to a fluorophore, the binding of an analyte can cause a change in its fluorescence properties (e.g., quenching or enhancement), allowing for optical detection. This strategy is used to design highly sensitive and selective sensors for a variety of targets.
Environmental Fate and Degradation Pathways
Photodegradation Mechanisms and Products
Potential photodegradation products could arise from the cleavage of the amide bond, leading to the formation of 2-amino-4-aminobenzenesulphonic acid and benzoic acid. Further degradation could involve the oxidation and ring-opening of the aromatic structures.
Table 1: Potential Photodegradation Reactions of Structurally Similar Compounds
| Reaction Type | Potential Products | Reference Compound(s) |
|---|---|---|
| Amide Bond Cleavage | Aromatic amine, Carboxylic acid | Benzamide (B126) derivatives |
| Desulfonation | Aminobenzamide | Aromatic sulfonic acids |
| Ring Hydroxylation | Hydroxylated derivatives | Aromatic amines |
Biodegradation Studies in Aquatic and Soil Environments
The biodegradation of sulfonated aromatic compounds is known to be challenging for microorganisms due to the stability of the aromatic ring and the electron-withdrawing nature of the sulfonate group. However, some specialized microorganisms have been shown to degrade such compounds. The biodegradability of sulfonated aromatic amines can vary depending on the position of the sulfonate group and the presence of other substituents. researchgate.net
Studies on aminobenzenesulfonic acid isomers have shown that aerobic degradation is possible, often initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. nih.gov The presence of the benzamido group in 2-Amino-4-benzamidobenzenesulphonic acid might influence its bioavailability and susceptibility to microbial attack. The amide bond could be susceptible to hydrolysis by amidase enzymes, which would break the molecule into 2,4-diaminobenzenesulphonic acid and benzoic acid, compounds that may be more readily biodegradable.
In soil environments, the compound is likely to adsorb to soil particles, which would affect its mobility and bioavailability for microbial degradation. The rate of biodegradation in soil would be influenced by factors such as soil type, pH, temperature, and the composition of the microbial community. mdpi.comnih.govmdpi.com
Table 2: Microbial Degradation of Structurally Related Compounds
| Compound Type | Degrading Microorganisms | Environment | Key Enzymes |
|---|---|---|---|
| Sulfonated Aromatic Amines | Pseudomonas sp., Hydrogenophaga sp. | Aerobic, historically polluted sites | Dioxygenases |
| Benzamide Derivatives | Enterobacter sp., Bacillus sp. | Soil | Amidases |
Chemical Degradation Routes (e.g., Hydrolysis, Oxidation)
Hydrolysis: The benzamide linkage in this compound is susceptible to hydrolysis under both acidic and alkaline conditions. cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.netacs.org Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. In either case, hydrolysis would result in the cleavage of the amide bond to yield 2,4-diaminobenzenesulphonic acid and benzoic acid. The rate of hydrolysis is dependent on pH and temperature.
Oxidation: The amino group and the aromatic rings are potential sites for oxidation. researchgate.net Chemical oxidation can be initiated by strong oxidizing agents present in the environment, such as hydroxyl radicals. Oxidation of the amino group could lead to the formation of nitroso and nitro derivatives. Oxidation of the aromatic rings can result in hydroxylation and subsequent ring opening, ultimately leading to mineralization. The presence of the electron-withdrawing sulfonate group can influence the reactivity of the aromatic ring towards electrophilic attack. Laccase-catalyzed oxidation of aminobenzenesulfonic acids has been shown to lead to the formation of sulfonated azobenzene (B91143) compounds. unisi.it
Table 3: Potential Chemical Degradation Reactions
| Degradation Route | Reagents/Conditions | Potential Products |
|---|---|---|
| Acid Hydrolysis | Strong acids (e.g., H2SO4) | 2,4-diaminobenzenesulphonic acid, Benzoic acid |
| Alkaline Hydrolysis | Strong bases (e.g., NaOH) | 2,4-diaminobenzenesulphonic acid, Benzoic acid |
Environmental Monitoring and Analytical Methods for Detection
Specific analytical methods for the detection of this compound in environmental samples are not well-established in the literature. However, methods used for the analysis of other sulfonated aromatic compounds can be adapted.
High-performance liquid chromatography (HPLC) is a suitable technique for the separation of polar, non-volatile compounds like sulfonated aromatics. researchgate.net Reversed-phase HPLC with a C18 column could be employed, potentially with an ion-pairing agent in the mobile phase to improve retention and separation.
For detection, UV-Vis spectrophotometry can be used, as the aromatic rings will exhibit absorbance in the UV region. More sensitive and selective detection can be achieved by coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS). nih.gov This would allow for the unequivocal identification and quantification of the target compound and its degradation products at low concentrations in complex environmental matrices such as water and soil extracts.
Sample preparation for water samples would likely involve solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. nih.gov For soil and sediment samples, a suitable extraction method, such as pressurized liquid extraction or ultrasonic extraction, would be required prior to cleanup and analysis.
Table 4: Potential Analytical Methods for Detection
| Analytical Technique | Sample Preparation | Detection Method | Potential Advantages |
|---|---|---|---|
| HPLC | Solid-Phase Extraction (Water), Solvent Extraction (Soil) | UV-Vis | Cost-effective, robust |
| LC-MS/MS | Solid-Phase Extraction (Water), Solvent Extraction (Soil) | Mass Spectrometry | High sensitivity and selectivity, structural confirmation of degradation products |
| Capillary Electrophoresis | Direct injection or SPE | UV/Fluorescence | High separation efficiency for ionic compounds |
Emerging Research Directions and Future Perspectives
Integration with Advanced Manufacturing Technologies
The synthesis of specialty chemicals, including dye intermediates like 2-Amino-4-benzamidobenzenesulphonic acid, is undergoing a transformation driven by advanced manufacturing. A key technology in this space is continuous flow synthesis.
Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for seamless scale-up. maynoothuniversity.ienih.gov For reactions involving potentially hazardous intermediates, such as the diazotization of aromatic amines, flow reactors can minimize risk by generating and consuming unstable species in small, controlled volumes. nih.govresearchgate.net The Baeyer–Mills coupling reaction, used to create non-symmetric azobenzenes, has been successfully adapted to continuous flow setups, demonstrating the technology's versatility for compounds with similar functional groups. nih.gov
Future research will likely focus on developing a continuous flow process for the entire synthesis pathway of this compound and its subsequent conversion into azo dyes. This would involve integrating multiple reaction steps—such as amination, sulfonation, and diazotization/coupling—into a single, automated system. springernature.com
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Azo Compounds
| Feature | Traditional Batch Processing | Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to large volumes of hazardous intermediates (e.g., diazonium salts). maynoothuniversity.ie | Enhanced safety by minimizing the volume of reactive intermediates at any given time. maynoothuniversity.iespringernature.com |
| Mixing & Heat Transfer | Often non-uniform, leading to potential side reactions and impurities. | Superior mixing and heat transfer, resulting in higher purity and yields. maynoothuniversity.ie |
| Scalability | Scaling up can be complex and may alter reaction parameters. | More straightforward "scaling-out" or "numbering-up" by running parallel reactors. researchgate.net |
| Reproducibility | Can vary between batches due to mixing and temperature inconsistencies. | High reproducibility due to precise control over reaction conditions. nih.gov |
| Process Control | Manual or semi-automated control. | Fully automated, allowing for real-time monitoring and optimization. |
Sustainable Synthesis and Circular Economy Approaches in Compound Production
The chemical industry is increasingly focused on green and sustainable production methods to minimize environmental impact. For compounds like this compound, this involves developing eco-friendly synthesis routes and exploring circular economy models.
Sustainable Synthesis: Biocatalysis presents a promising alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems can enable the production of aromatic amines under mild, aqueous conditions, starting from renewable feedstocks. researchgate.net Research into the enzymatic treatment of sulfonated aromatic amines, which are byproducts of the dye industry, demonstrates the potential for biocatalytic processes to handle these types of molecules. nih.gov Future work could focus on engineering enzymatic pathways for the direct synthesis of this compound, thereby reducing reliance on harsh reagents and high temperatures.
Circular Economy Approaches: A circular economy model seeks to eliminate waste by reusing materials. In the context of the dye industry, azo dyes are major pollutants in industrial effluents. plos.org Emerging research explores the possibility of using these waste azo dyes as a feedstock. Through reductive cleavage, often aided by microbes, these dyes can be broken down into their constituent aromatic amines. nih.govplos.org These recovered amines could, in principle, be purified and reused to synthesize new high-value products, including new dyes or other specialty chemicals. plos.orgnih.gov This approach not only addresses a significant pollution problem but also creates a closed-loop system for valuable chemical intermediates.
Multidisciplinary Research Collaborations and Interdisciplinary Applications
The structural motifs within this compound—an aromatic amine, a sulfonic acid, and a benzamide (B126) group—make it a versatile building block for applications beyond traditional dyes, fostering collaborations across various scientific disciplines.
Its primary known application is as a dye intermediate . amoghchemicals.inhccolours.comchemicalbull.com The synthesis of acid dyes and pigments from such precursors is a cornerstone of the textile, cosmetics, paper, and plastics industries. chemicalbull.comsciencepublishinggroup.com However, the unique combination of functional groups opens doors to other fields:
Materials Science: The azobenzene (B91143) core, which can be formed from this compound, is a well-known molecular switch. nih.gov Derivatives can be incorporated into polymers to create photoresponsive materials for applications in data storage, energy storage, and smart fabrics. This requires collaboration between organic chemists and materials scientists.
Analytical Chemistry: Sulfonated aromatic amines are used as reagents in analytical chemistry, for example, in the detection of nitrites. cymitquimica.com Derivatives of this compound could be developed as novel sensors or indicators, particularly for metal ions or biological molecules. acs.org
Medicinal Chemistry: The sulfonamide group is a key pharmacophore found in numerous antibacterial, anti-inflammatory, and anti-cancer drugs. nih.gov While the compound itself is not a drug, its scaffold could be used as a starting point for synthesizing new libraries of bioactive compounds, a process that unites synthetic chemists with pharmacologists and biochemists.
Addressing Unexplored Reactivity and Derivatization Opportunities
The known reactivity of this compound is dictated by its three primary functional groups: the amino group, the sulfonic acid group, and the amide linkage. While the amino group's reactivity in diazotization is well-established for dye synthesis, significant opportunities exist for further derivatization to create novel molecules.
The free amino group can be modified through various reactions beyond diazotization, such as acylation or alkylation, to introduce new functionalities. Similarly, the sulfonic acid group can be converted into sulfonyl chlorides or sulfonamides, opening up a vast chemical space for new derivatives. nih.gov The benzamide portion of the molecule also offers sites for modification on its phenyl ring.
These derivatization strategies could be employed to synthesize molecules with tailored properties for specific applications, such as:
Novel Antimicrobial Agents: By creating a library of sulfonamide derivatives, researchers could screen for compounds with activity against drug-resistant bacteria. nih.gov
Functional Polymers: The molecule could be functionalized with polymerizable groups (e.g., vinyl or acrylate) and incorporated into polymers to enhance properties like thermal stability, conductivity, or ion-exchange capacity.
Specialized Ligands: The presence of multiple potential coordination sites (amine nitrogen, amide and sulfonate oxygens) suggests that derivatives could be designed as selective ligands for metal ion extraction or catalysis.
Computational Design of Novel Derivatives with Tailored Properties
Computational chemistry provides powerful tools for accelerating the design and discovery of new molecules. Techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are increasingly applied to predict the properties of molecules before they are synthesized in the lab.
For derivatives of this compound, these methods can be applied to:
Predict Color and Spectroscopic Properties: For dye applications, TD-DFT (Time-Dependent Density Functional Theory) can predict the absorption spectra (and thus the color) of novel azo dyes derived from the compound. researchgate.netacs.org This allows for the in-silico design of dyes with specific, desired shades.
Model Biological Activity: If the goal is to develop new pharmaceuticals, QSAR models can be built to correlate molecular structures with biological activity (e.g., antibacterial potency). nih.gov This helps prioritize which derivatives are most promising for synthesis and testing.
Analyze Molecular Interactions: Docking studies can simulate how a designed molecule might bind to a biological target, such as an enzyme's active site. researchgate.net This provides insight into the mechanism of action and helps refine the molecular design for better efficacy.
Computational analysis of parameters like the HOMO-LUMO energy gap, molecular electrostatic potential, and reactivity indices can guide the rational design of new compounds with optimized electronic and pharmacokinetic properties for applications ranging from advanced materials to medicine. acs.orgacs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-4-benzamidobenzenesulphonic acid, and how can reaction efficiency be monitored?
- Methodological Answer : A common approach involves coupling 4-aminobenzenesulphonic acid derivatives with benzoyl chloride under anhydrous conditions. For example, a modified procedure from benzamido-substituted benzoic acid synthesis ( ) can be adapted:
React 4-aminobenzenesulphonic acid with benzoyl chloride in tetrahydrofuran (THF) using Na₂CO₃ as a base.
Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to track intermediate formation.
Purify via recrystallization (ethanol/water mixtures) or column chromatography.
Yield optimization may require temperature control (room temperature vs. reflux) and stoichiometric adjustments .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectral and crystallographic techniques:
- NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, sulfonic acid protons at δ 10–12 ppm) .
- IR : Confirm sulfonic acid (-SO₃H) stretches near 1180–1120 cm⁻¹ and amide (C=O) bands at ~1650 cm⁻¹ .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., orthorhombic space group P2₁2₁2₁, as seen in related sulfonic acid derivatives) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO) and aqueous alkaline solutions (pH > 7) due to deprotonation of the sulfonic acid group .
- Stability : Degrades under strongly acidic (pH < 2) or oxidative conditions. Store in inert atmospheres at 4°C to prevent hydrolysis of the benzamide group .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry using Gaussian or ORCA software to predict electron density maps, focusing on the sulfonic acid and benzamide moieties as reactive sites .
- Molecular docking : Screen against protein targets (e.g., carbonic anhydrase) using AutoDock Vina. Parameterize force fields to account for sulfonic acid’s high polarity .
- Validate predictions with experimental binding assays (e.g., isothermal titration calorimetry) .
Q. What strategies resolve contradictions in reported spectral data or synthetic yields for this compound?
- Methodological Answer :
- Cross-validation : Compare NMR/IR data with structurally analogous compounds (e.g., 4-acetamido-2-aminobenzenesulfonic acid in ) to identify overlapping signals .
- Reaction replication : Systematically vary solvents (THF vs. DMF), bases (Na₂CO₃ vs. pyridine), and temperatures to isolate yield discrepancies .
- Advanced analytics : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out impurities .
Q. How does the compound’s electronic structure influence its application in materials science (e.g., polymer composites)?
- Methodological Answer :
- Functional group synergy : The sulfonic acid group enhances hydrophilicity and ionic conductivity, while the benzamide group contributes to thermal stability (up to 250°C) .
- Application example : Incorporate into sulfonated polyether ether ketone (SPEEK) membranes for proton-exchange fuel cells. Test conductivity via electrochemical impedance spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
